Cas no 2680768-54-9 (4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid)

4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid is a sulfonated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group. This derivative is particularly useful in organic synthesis and peptide chemistry, where the Boc group serves as a temporary protecting group for amines, enabling selective reactions at other functional sites. The sulfonic acid moiety enhances solubility in polar solvents, facilitating handling in aqueous or mixed-phase systems. Its stability under mild conditions makes it suitable for stepwise synthetic protocols. The compound is often employed in the preparation of intermediates for pharmaceuticals, agrochemicals, and specialty materials, where controlled deprotection and functionalization are required. Its well-defined reactivity profile ensures reproducibility in complex synthetic routes.
4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid structure
2680768-54-9 structure
Product Name:4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid
CAS No:2680768-54-9
MF:C12H17NO5S
MW:287.332082509995
CID:5801317
PubChem ID:165924519
Update Time:2025-06-23

4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({[(tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid
    • EN300-28287554
    • 2680768-54-9
    • 4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid
    • Inchi: 1S/C12H17NO5S/c1-12(2,3)18-11(14)13-8-9-4-6-10(7-5-9)19(15,16)17/h4-7H,8H2,1-3H3,(H,13,14)(H,15,16,17)
    • InChI Key: BWKPQKZOCVASPI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)CNC(=O)OC(C)(C)C)(=O)(=O)O

Computed Properties

  • Exact Mass: 287.08274382g/mol
  • Monoisotopic Mass: 287.08274382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 101Ų

4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid Pricemore >>

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Additional information on 4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid

4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid: A Comprehensive Overview

The compound with CAS No. 2680768-54-9, known as 4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a sulfonic acid group, an amino methyl group, and a tert-butoxy carbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile molecule with potential uses in drug discovery, polymer chemistry, and advanced materials development.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. The sulfonic acid group is known for its strong acidic properties, which can be exploited in the design of ionizable drugs. Meanwhile, the Boc protecting group plays a critical role in peptide synthesis and organic transformations, ensuring precise control over the reactivity of the amino group. This dual functionality makes the compound an ideal candidate for use in complex molecular assemblies and bioconjugate chemistry.

One of the most promising applications of 4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid lies in its potential as a building block for advanced materials. Researchers have demonstrated that this compound can be incorporated into polymer networks to create stimuli-responsive materials. These materials exhibit dynamic properties, such as pH sensitivity and temperature responsiveness, which are highly desirable in fields like drug delivery and smart textiles.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and protection/deprotection strategies. The use of the Boc group ensures that the amino functionality remains inert during intermediate steps, allowing for greater control over the reaction pathway. Recent advancements in catalytic methods have further enhanced the efficiency of its synthesis, making it more accessible for large-scale production.

The structural versatility of 4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid also extends to its ability to form covalent bonds with other functional groups. This property has been leveraged in the creation of cross-linked polymers and hybrid materials with enhanced mechanical and thermal stability. Such materials are particularly relevant in aerospace and automotive industries, where high-performance composites are increasingly sought after.

From an environmental standpoint, this compound has shown potential as a biodegradable additive in polymer formulations. Its sulfonic acid group contributes to improved hydrolytic stability, while the Boc group ensures controlled degradation under specific conditions. This dual functionality makes it an attractive option for sustainable material design.

In conclusion, 4-({[(Tert-butoxy)carbonyl]amino}methyl)benzene-1-sulfonic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique combination of functional groups and adaptable synthesis methods positions it as a key player in modern chemical innovation. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.

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